![molecular formula C17H19BrN2O B5802487 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BPP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol may also modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of the enzyme acetylcholinesterase, and antioxidant activity. 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile tool for investigating the effects of these systems on behavior and physiology. However, one limitation of using 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol is its relatively low potency compared to other drugs used to modulate neurotransmitter systems.
Future Directions
There are several potential future directions for research on 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol and its effects on neurotransmitter systems.
Synthesis Methods
The synthesis of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-bromo-2-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reduced with palladium on carbon to yield 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol.
Scientific Research Applications
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has been investigated for its potential use as a therapeutic agent in various scientific research studies. One study found that 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol exhibited antipsychotic-like effects in animal models, suggesting that it may be useful in the treatment of schizophrenia. Another study showed that 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol had anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
4-bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQLHKTRNIJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)

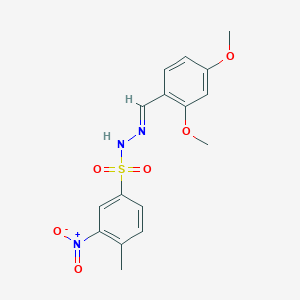
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
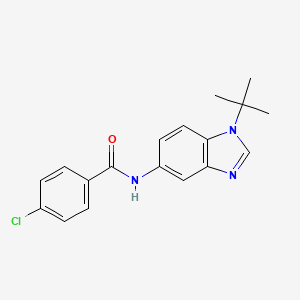
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
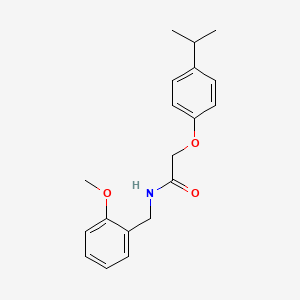

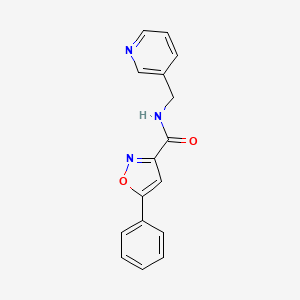
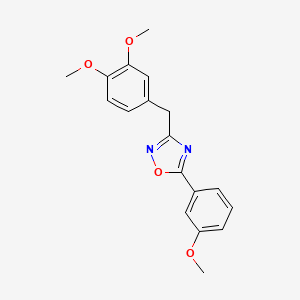
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)